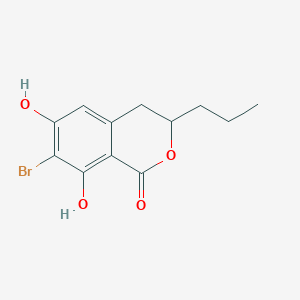![molecular formula C11H11BrN2 B140716 2-[2-(4-bromophenyl)ethyl]-1H-imidazole CAS No. 132666-59-2](/img/structure/B140716.png)
2-[2-(4-bromophenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenyl)ethyl]-1H-imidazole, also known as BPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is not fully understood. However, studies have suggested that it may exert its biological activity by interacting with various molecular targets such as enzymes, receptors, and ion channels. It has also been found to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-[2-(4-bromophenyl)ethyl]-1H-imidazole has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability in large quantities.
Future Directions
There are several future directions for the research on 2-[2-(4-bromophenyl)ethyl]-1H-imidazole. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of new materials and catalysts based on this compound is another promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in various scientific research fields. Its ease of synthesis, stability, and potential biological activity make it a promising candidate for the development of new materials, catalysts, and therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
2-[2-(4-bromophenyl)ethyl]-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by cyclization with ammonium acetate. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy.
Scientific Research Applications
2-[2-(4-bromophenyl)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In materials science, this compound has been explored for its use as a building block for the synthesis of various functional materials such as metal-organic frameworks, polymers, and nanoparticles. It has also been studied for its potential use in catalysis, particularly in the field of cross-coupling reactions.
properties
CAS RN |
132666-59-2 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,13,14) |
InChI Key |
VNMORSLWOXOEMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
synonyms |
2-[2-(4-BROMO-PHENYL)-ETHYL]-1H-IMIDAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




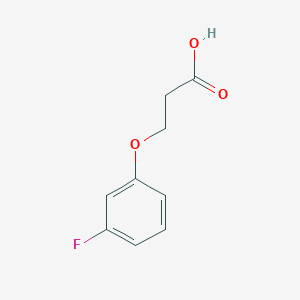
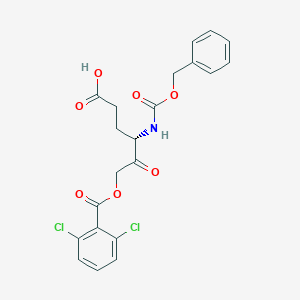

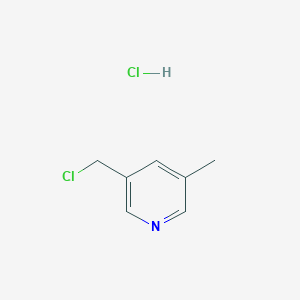
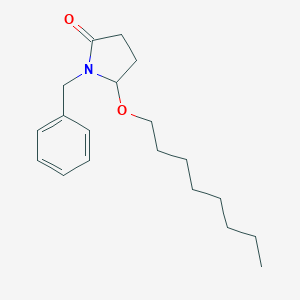



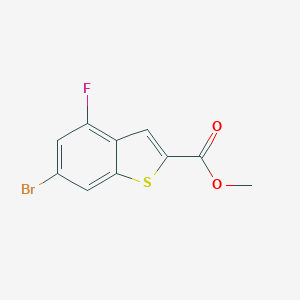
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
